5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is a synthetic organic compound with the molecular formula C21H30BrNO It is a derivative of quinolin-8-ol, featuring a bromine atom at the 5th position and a 5,5,7,7-tetramethyloctan-3-yl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with quinolin-8-ol as the starting material.
Bromination: The bromination of quinolin-8-ol at the 5th position is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The introduction of the 5,5,7,7-tetramethyloctan-3-yl group at the 7th position is carried out through an alkylation reaction. This step involves the use of a suitable alkylating agent, such as 5,5,7,7-tetramethyloctan-3-yl chloride, in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination using industrial-grade bromine or NBS.
Efficient Alkylation: High-efficiency alkylation with optimized reaction conditions to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of 5-bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-amine.
Substitution: Formation of 5-amino-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol or 5-thio-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol.
Scientific Research Applications
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence cellular pathways related to oxidative stress, apoptosis, or signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-amine
Uniqueness
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
60877-72-7 |
---|---|
Molecular Formula |
C21H30BrNO |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C21H30BrNO/c1-7-14(12-21(5,6)13-20(2,3)4)16-11-17(22)15-9-8-10-23-18(15)19(16)24/h8-11,14,24H,7,12-13H2,1-6H3 |
InChI Key |
CXJPTJGARWUBBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)(C)CC(C)(C)C)C1=CC(=C2C=CC=NC2=C1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.